

Technical Guide: Physicochemical Properties of Fmoc-Ser-OMe

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Compound of Interest

Compound Name: Fmoc-Ser-OMe

Cat. No.: B557266

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This technical guide provides an in-depth overview of the core physicochemical properties of N-(9-fluorenylmethoxycarbonyl)-L-serine methyl ester (**Fmoc-Ser-OMe**), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

Fmoc-Ser-OMe is a derivative of the amino acid L-serine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a methyl group. This protection scheme is fundamental in solid-phase peptide synthesis.

The key quantitative molecular data for **Fmoc-Ser-OMe** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Molecular Formula	C ₁₉ H ₁₉ NO ₅	[1][2][3][4][5][6]
Molecular Weight	341.36 g/mol	[1][3][4][5]
Alternate Molecular Weight	341.3 g/mol	[2][7][8]
CAS Number	82911-78-2	[1][2][3][4]

Experimental Determination of Molecular Properties

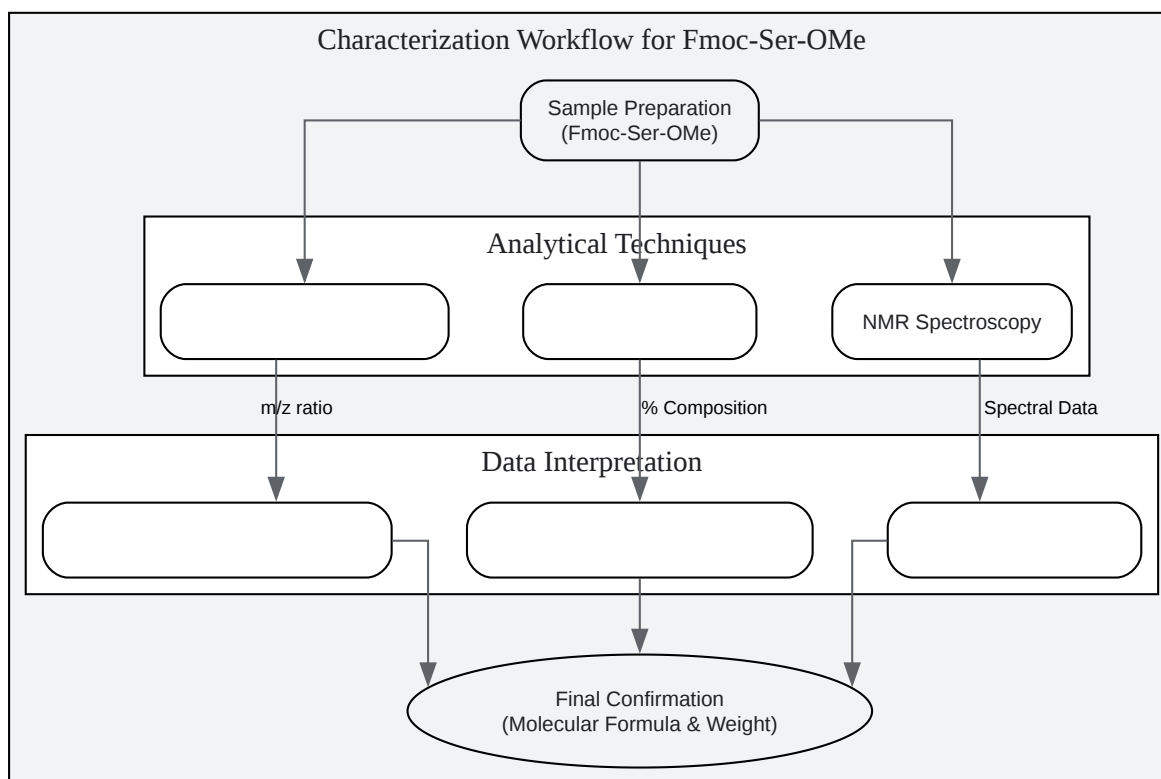
The determination of the molecular formula and weight of a compound like **Fmoc-Ser-OMe** is a standard procedure in analytical chemistry. A typical workflow for characterizing a newly synthesized or commercial batch of this compound is outlined below.

Experimental Protocol: Characterization of **Fmoc-Ser-OMe**

- Mass Spectrometry (MS):
 - Objective: To determine the accurate mass of the molecule and confirm its molecular weight.
 - Methodology: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed. A sample of **Fmoc-Ser-OMe** is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid) and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For **Fmoc-Ser-OMe**, one would expect to observe the protonated molecule $[M+H]^+$ at an m/z corresponding to its molecular weight plus the mass of a proton.
- Elemental Analysis:
 - Objective: To determine the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen.
 - Methodology: A precisely weighed sample of **Fmoc-Ser-OMe** is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO_2 , H_2O , and N_2) are separated and quantified. The percentage composition of each element is then used to calculate the empirical formula, which can be compared to the theoretical formula ($C_{19}H_{19}NO_5$) to confirm purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To elucidate the chemical structure and confirm the connectivity of atoms.
 - Methodology: 1H NMR and ^{13}C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$). The chemical shifts, integration of proton signals, and coupling patterns provide detailed information about the chemical

environment of each hydrogen and carbon atom, confirming the presence of the Fmoc, serine, and methyl ester moieties.

The following diagram illustrates the logical workflow for the characterization of **Fmoc-Ser-OMe**.



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Caption: Workflow for the analytical characterization of **Fmoc-Ser-OMe**.

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